1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine
Overview
Description
1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine is a useful research compound. Its molecular formula is C7H14N2S and its molecular weight is 158.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Formation
1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine serves as a building block in the synthesis of various thiophene and pyrrole derivatives. In a study focusing on heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide, the process led to the formation of thiophene and pyrrole derivatives using hydrazine hydrate–alkali medium. The synthesized derivatives include a hydrazone of 5-methylidene-3-methyldihydrothiophen-2-one, indicating the compound's utility in generating structurally complex heterocycles from simpler precursors (Rozentsveig et al., 2022).
Colorimetric Sensors
Novel hydrazones derived from this compound analogs have been explored as colorimetric sensors for selective detection of acetate ion. These compounds demonstrate changes in the visible spectrum upon interaction with acetate ions, suggesting their potential as chemosensors for environmental and biological applications (Gupta et al., 2014).
Nucleophilic Ring-Opening Reactions
In the context of organic synthesis, this compound derivatives participate in nucleophilic ring-opening reactions. Trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates, when treated with arylhydrazines, yield dihydropyrazoles or cyclopropane-fused pyridazinones. These reactions are characterized by regio- and diastereoselectivity, providing a pathway to a variety of pyrazole and pyridazinone derivatives with potential pharmacological applications (Sathishkannan et al., 2017).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of hydrazone derivatives synthesized from this compound analogs have been evaluated. These studies indicate that certain derivatives exhibit activity against fungi and bacteria, highlighting the compound's relevance in the development of new antimicrobial agents (Gupta et al., 2014).
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, influencing their function .
Mode of Action
1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine, like other hydrazine derivatives, is likely to undergo nucleophilic addition reactions . Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
The formation of hydrazones can influence various biochemical pathways, depending on the specific targets of the compound .
Properties
IUPAC Name |
1-cyclopropyl-1-(thiolan-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c8-9(6-1-2-6)7-3-4-10-5-7/h6-7H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCENSXBMPFTQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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